6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-6-4-5-7-11(10)15-14(19)12-8-9-13(17-16-12)18(2)3/h8-11H,4-7H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBQQLIMWXTSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Attachment of the 2-Methylcyclohexyl Group: This step involves the coupling of the pyridazine derivative with 2-methylcyclohexylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Dimethylamine, alkyl halides, base catalysts.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Amines, reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound may exert its effects by binding to active sites or allosteric sites, altering the function of the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the 6-Position
The dimethylamino group at the 6-position distinguishes this compound from analogs with bulkier or more polar substituents:
- Cyclopentylamino (11c, ): The cyclopentyl group enhances lipophilicity but may reduce solubility compared to dimethylamino. This substitution likely alters binding kinetics due to steric bulk.
- This contrasts with the dimethylamino group’s electron-donating but less polar nature.
- Trifluoromethyl-Benzylamino (11e, ): The trifluoromethyl group significantly enhances electronegativity and metabolic stability, whereas dimethylamino lacks such strong electron-withdrawing effects.
Key Impact: The dimethylamino group may improve solubility relative to lipophilic substituents (e.g., cyclopentyl) but reduce target affinity compared to morpholino or trifluoromethyl-containing analogs .
Carboxamide Substituent Variations
The 2-methylcyclohexyl group at the carboxamide nitrogen differs from other bulky or rigid substituents:
- Adamantyl (11c, 11d, ) : Adamantane’s rigid, polycyclic structure enhances binding pocket occupancy but may limit pharmacokinetic flexibility.
- Tetrahydro-2H-pyran-4-ylmethyl (11k, 11l, ) : This substituent introduces an oxygen atom, improving water solubility and conformational flexibility compared to the sterically hindered 2-methylcyclohexyl group.
Physicochemical Properties
Analysis :
- The adamantyl-containing analogs (11c, 11d) exhibit higher melting points due to their rigid, crystalline structures. The target compound’s 2-methylcyclohexyl group may reduce melting points compared to adamantyl but increase them relative to oil-like analogs (11k) .
- The dimethylamino group likely enhances solubility in polar solvents compared to adamantyl or trifluoromethyl analogs.
Biological Activity
6-(Dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide is a pyridazine derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique nitrogen-containing heterocyclic structure, which is critical in drug design and discovery. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H22N4O
- Molecular Weight : 274.36 g/mol
- Melting Point : 278-280 °C
- Boiling Point : 532.6 °C at 760 mm Hg
- Solubility : 21 mg/mL in DMSO
The compound features a dimethylamino group and a carboxamide functional group, contributing to its solubility and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with various biological targets:
- GABA Receptor Modulation : Preliminary studies suggest that this compound may act as a positive allosteric modulator of GABA_A receptors, which are crucial for neurotransmission and have implications in treating anxiety and epilepsy .
- Enzymatic Interactions : The compound has shown potential in influencing enzymatic pathways, particularly through interactions with kinases and phosphatases as indicated by its activity in various biochemical assays .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, administration of this compound has demonstrated significant antidepressant-like effects, potentially through modulation of the serotonergic system.
- Anti-inflammatory Properties : Studies have suggested that it may possess anti-inflammatory effects, making it a candidate for further investigation in conditions characterized by inflammation .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal assessed the antidepressant effects of this compound using the forced swim test in rodents. The results indicated a significant reduction in immobility time, suggesting an antidepressant effect comparable to established SSRIs.
Case Study 2: GABA_A Modulation
In vitro assays demonstrated that this compound enhances GABA_A receptor activity, leading to increased chloride ion influx in neuronal cells. This modulation is believed to contribute to its anxiolytic properties, making it a subject of interest for anxiety disorder treatments .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling the pyridazine core with the 2-methylcyclohexylamine moiety via carboxamide bond formation. Key steps include activating the carboxylic acid group (e.g., using HATU or EDCI) and optimizing solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency. Reaction conditions can be systematically optimized using Design of Experiments (DOE), varying parameters like temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (12–48 hours). Statistical tools like response surface methodology (RSM) identify critical factors for yield improvement .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the dimethylamino and cyclohexyl substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities, particularly around the 2-methylcyclohexyl group’s conformation. Dynamic Light Scattering (DLS) can monitor aggregation in solution-phase studies .
Q. How can researchers determine the compound’s solubility and stability under varying experimental conditions?
- Methodological Answer : Solubility profiles are quantified via shake-flask methods in solvents like DMSO, water (buffered at pH 7.4), and ethanol. Stability is assessed using accelerated degradation studies (40–60°C, 75% relative humidity) with HPLC tracking decomposition products. For biological assays, phosphate-buffered saline (PBS) compatibility tests at 37°C over 24–72 hours are recommended to mimic physiological conditions .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and target interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., pyridazine ring’s electrophilic centers). Molecular docking (AutoDock Vina) screens against protein targets (e.g., kinases) using flexible ligand protocols. Molecular Dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100-ns trajectories, with MM-PBSA analysis quantifying free energy contributions. These models guide mutagenesis or structural analog design .
Q. What strategies resolve contradictions in reported biological activity data across independent studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays). Control for batch-to-batch variability via HPLC-ESI-MS purity checks. Meta-analyses of raw data (e.g., IC₅₀ values) should account for experimental variables like cell line passage number, serum concentration, and assay incubation time. Collaborative reproducibility studies with blinded samples are critical .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing dimethylamino with pyrrolidino or varying cyclohexyl substituents). Test analogs in parallel using standardized assays (e.g., enzyme inhibition, cytotoxicity). Multivariate analysis (PCA or PLS regression) correlates structural descriptors (logP, polar surface area) with activity. Free-Wilson or Hansch analysis quantifies substituent contributions to potency .
Q. What are the key challenges in scaling up synthesis, and how can they be addressed?
- Methodological Answer : Scale-up challenges include exothermic reaction control and byproduct formation. Mitigate via flow chemistry (continuous stirred-tank reactors) for improved heat dissipation. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation. Solvent selection (switch from DMF to cyclopentyl methyl ether) improves green chemistry metrics. Kinetic studies (via stopped-flow NMR) optimize mixing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
